1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylicacid
Description
This compound is a cyclobutane-based derivative featuring a Boc-protected amino group and a carboxylic acid moiety at position 1, along with dual hydroxymethyl (-CH2OH) substituents at position 3 of the cyclobutane ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Notably, the dual hydroxymethyl groups confer unique physicochemical properties, such as increased hydrophilicity compared to analogs lacking these substituents .
While the exact molecular formula is inconsistently reported in available literature (e.g., a conflicting reference to C₄H₂F₂O₂ in one source ), structural analysis suggests a more plausible formula of approximately C₁₃H₂₃NO₆, accounting for the Boc group, cyclobutane core, carboxylic acid, and dual hydroxymethyl groups. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a constrained building block.
Properties
IUPAC Name |
3,3-bis(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-10(2,3)19-9(18)13-12(8(16)17)4-11(5-12,6-14)7-15/h14-15H,4-7H2,1-3H3,(H,13,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPDBZFPDMKKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(CO)CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Cyclobutane Amino Group
The Boc group is introduced early to protect the amine functionality. A representative method involves reacting 1-aminocyclobutane-1-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) in a 1,4-dioxane/water mixture at 0–20°C for 12 hours, yielding 75% of the Boc-protected intermediate. Sodium bicarbonate is used to maintain a basic pH, facilitating efficient carbamate formation.
Key Reaction Parameters
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Solvent System : 1:1 1,4-dioxane/water
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Temperature : 0–20°C (stepwise cooling to prevent exothermic side reactions)
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Base : Sodium bicarbonate (3.3 equiv relative to substrate)
Hydroxymethylation Strategies
Introducing bis(hydroxymethyl) groups at the 3-position of the cyclobutane ring requires precise control over regioselectivity and oxidation states. Patent literature highlights two primary routes:
Benzyl Ether Deprotection and Hydroxymethyl Installation
A method described in EP2683684B1 involves hydrogenolysis of a benzyl-protected precursor. For example, 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester undergoes catalytic hydrogenation with wet palladium on carbon (10% loading) under acidic conditions (pH 3–5) to yield the hydroxymethyl derivative.
Optimized Conditions
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Catalyst : Wet Pd/C (10 wt%, 12–37.9% relative to substrate)
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Solvent : Ethanol (18.4–20.0 mL/g substrate)
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Acid Additive : Acetic acid (0.12–1.316 mL/g substrate)
Challenges and Solutions
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Incomplete Debenzylation : Dry Pd/C at neutral pH led to incomplete reactions in large-scale batches (>30 g). Switching to wet Pd/C and adjusting pH to 3–5 with acetic acid improved conversion rates.
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Safety : Wet Pd/C mitigates pyrophoric risks associated with dry catalysts during hydrogenolysis.
Comparative Analysis of Synthetic Routes
The table below summarizes methods for key intermediates en route to the target molecule:
Large-Scale Production Considerations
Solvent Optimization
Ethanol outperforms methanol in minimizing side reactions during hydroxymethylation. A solvent-to-substrate ratio of 1:4–1:8 ensures complete dissolution while avoiding viscosity issues.
Quality Control and Analytical Validation
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups or the cyclobutane ring.
Substitution: The Boc-protected amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the cyclobutane ring.
Scientific Research Applications
1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with enzymes or receptors. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
¹ Molecular formula inconsistencies noted in one source ; ² Estimated based on substituent contributions.
Key Differences and Implications
Core Ring Structure
- Cyclobutane vs. Cyclopropane : The cyclobutane ring in the target compound offers greater conformational flexibility compared to the strained cyclopropane analogs (e.g., CAS 88950-64-5). This impacts binding affinity in drug design and stability under reaction conditions .
Substituent Effects
- Hydroxymethyl Groups : The dual -CH₂OH groups in the target compound significantly increase hydrophilicity (lower LogP vs. cyclopropane analogs) and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions or targeting polar biological targets. In contrast, the ethyl ester derivative (CAS 107259-05-2) exhibits higher lipophilicity, favoring membrane permeability .
- Boc-Amino-Methyl vs. Hydroxymethyl: The analog CAS 1630907-04-8 lacks hydroxymethyl groups but includes a Boc-amino-methyl substituent, reducing steric hindrance near the carboxylic acid and altering reactivity in coupling reactions .
Biological Activity
1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS No. 2803846-98-0) is a synthetic organic compound notable for its unique cyclobutane structure and functional groups. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
Chemical Structure and Properties
The compound features a cyclobutane ring with multiple functional groups, including:
- A tert-butoxycarbonyl (Boc) protected amino group.
- Two hydroxymethyl groups.
These structural characteristics contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The Boc group can be removed under acidic conditions, allowing the amino group to engage in various biochemical interactions. The hydroxymethyl groups are capable of forming hydrogen bonds, which may influence the compound's affinity for enzymes or receptors.
Biological Activity
Research indicates that 1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid exhibits several biological activities:
Enzyme Interactions
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it could potentially interfere with enzyme mechanisms similar to those seen in other amino acid derivatives.
Antimicrobial Activity
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of cyclobutane-based amino acids found that modifications at the hydroxymethyl positions enhanced biological activity against specific bacterial strains. The findings indicate that further exploration of 1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid could yield significant insights into its antimicrobial properties.
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR for cyclobutane derivatives has highlighted the importance of functional group positioning on biological activity. The presence of both hydroxymethyl groups in this compound suggests enhanced interactions with biological targets compared to its analogs.
Comparative Analysis
The following table summarizes the biological activity of 1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid compared to similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | Structure | Moderate enzyme inhibition | Similar mechanism but fewer functional groups |
| 1-{[(tert-butoxy)carbonyl]amino}cyclopropanecarboxylic acid | Structure | Low antimicrobial activity | Less effective due to lack of hydroxymethyl groups |
Q & A
Q. What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) group into cyclobutane-based amino acid derivatives?
The Boc group is typically introduced via reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., using DMAP or triethylamine). For cyclobutane derivatives, steric hindrance from the rigid four-membered ring may necessitate extended reaction times or elevated temperatures (40–60°C) to ensure complete protection . Post-protection, purification via flash chromatography or recrystallization is critical to remove excess Boc₂O and byproducts.
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in H NMR. The cyclobutane ring protons show distinct splitting patterns due to restricted rotation. Hydroxymethyl groups (–CH₂OH) resonate between 3.4–3.7 ppm, while the carboxylic acid proton (if present) may appear as a broad peak at ~12 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ or [M–H]⁻) and fragmentation patterns. For example, loss of the Boc group (C₄H₈O₂, –100.0524 Da) is a diagnostic cleavage .
Q. What are the recommended storage conditions to ensure chemical stability?
Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions, which can degrade the carbamate linkage. Stability studies for similar compounds indicate >90% purity retention for 12 months under these conditions .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,3-bis(hydroxymethyl) substituents influence the compound’s reactivity in peptide coupling reactions?
The bis(hydroxymethyl) groups increase steric bulk near the carboxylic acid, potentially reducing coupling efficiency with amines. Pre-activation of the carboxylic acid using HATU or EDCI/HOAt is recommended to enhance reactivity. Computational modeling (e.g., DFT) can predict steric maps and guide solvent selection (e.g., DMF or THF) to optimize reaction rates .
Q. What methodologies are suitable for analyzing degradation products under accelerated stability conditions?
- HPLC-MS : Monitor degradation at elevated temperatures (40–60°C) and high humidity (75% RH). Hydrolysis of the Boc group generates tert-butanol and CO₂, detectable via gas chromatography or C NMR .
- Kinetic Studies : Fit degradation data to Arrhenius models to predict shelf life. For Boc-protected analogs, activation energy (Eₐ) for hydrolysis typically ranges 60–80 kJ/mol .
Q. How does the compound’s conformation impact its interaction with biological targets (e.g., enzymes or receptors)?
The cyclobutane ring enforces a non-planar conformation, potentially mimicking transition states in enzymatic reactions. Molecular dynamics simulations of analogs show that bis(hydroxymethyl) substituents enhance hydrogen bonding with polar residues (e.g., serine or threonine) in binding pockets. Competitive inhibition assays (IC₅₀) and X-ray crystallography are critical for validating these interactions .
Q. What strategies can resolve contradictions in reported synthetic yields for similar cyclobutane derivatives?
Discrepancies in yields often arise from:
- Purification methods : HPLC vs. column chromatography.
- Starting material quality : Residual moisture or impurities in Boc₂O.
- Reaction scaling : Microwaves or flow reactors improve consistency for small batches.
Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature, solvent ratio) .
Methodological Guidance
Q. Experimental Design for Assessing Hydroxymethyl Group Reactivity
- Oxidation Studies : Treat with TEMPO/NaClO to convert –CH₂OH to –COOH; monitor conversion via H NMR .
- Protection/Deprotection : Acetylation (Ac₂O/pyridine) followed by basic hydrolysis quantifies hydroxymethyl accessibility .
Q. Data Analysis for Structure-Activity Relationship (SAR) Studies
- Multivariate Analysis : Use PCA or PLS to correlate substituent electronic parameters (Hammett σ) with biological activity.
- Free-Wilson Analysis : Decompose activity contributions of individual functional groups (e.g., Boc vs. hydroxymethyl) .
Safety and Handling
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and P95 respirators during synthesis. For powder handling, employ fume hoods with HEPA filters .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Incineration is recommended for large-scale waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
